![molecular formula C14H11FO3 B581159 2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-35-1](/img/structure/B581159.png)
2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Fluorine-sacrificial Cyclizations
The compound is used in fluorine-sacrificial cyclizations, leading to the synthesis of compounds like 5-fluoropyrazoles. These compounds are obtained through mild base catalysis and undergo consecutive hydrogen fluoride elimination and intramolecular nucleophilic addition. This method is significant in organic chemistry, particularly in the synthesis of heterocyclic compounds (Volle & Schlosser, 2000).
Synthesis of PET Radiotracers
2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid derivatives are used in the synthesis of PET radiotracers. These radiotracers, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are synthesized through nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This synthesis is crucial for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Reactions and Thermal Cyclizations
Reactions and thermal cyclizations of similar compounds have been studied, leading to the formation of products like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester. These reactions are pivotal for understanding the behavior of these compounds under various conditions and could be useful in synthesizing new materials or drugs (Pimenova et al., 2003).
Synthesis of Fluorinated Beta-Amino Acids
The compound also plays a role in the synthesis of fluorinated beta-amino acids like 3-fluoroazetidine-3-carboxylic acid, which has significant potential as a building block in medicinal chemistry. These acids are synthesized through a series of reactions, including bromofluorination and reduction of the imino bond. The synthesis of these compounds is fundamental in the development of new drugs and understanding the role of fluorinated compounds in medicinal chemistry (Van Hende et al., 2009).
Antimicrobial Studies
Additionally, derivatives of this compound have been studied for their antimicrobial properties. For example, compounds have been synthesized and screened for antifungal and antibacterial activities. These studies are crucial in the search for new antimicrobial agents and understanding the bioactivity of such compounds (Patel & Patel, 2010).
Mechanism of Action
Target of Action
The primary target of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway .
Mode of Action
2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid inhibits DHODH, thereby disrupting the normal function of the enzyme .
Biochemical Pathways
By inhibiting DHODH, 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid disrupts the de novo pyrimidine biosynthesis pathway . This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.
Result of Action
The inhibition of DHODH by 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid results in a decrease in pyrimidine nucleotide synthesis . This can lead to a variety of molecular and cellular effects, including a decrease in DNA and RNA synthesis.
properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCQZIYBGGKFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681806 |
Source
|
Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-35-1 |
Source
|
Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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